molecular formula C12H14BrFO3 B1457494 3-(4-Bromo-3-fluorophenoxy)-2,2-dimethylpropionic acid methyl ester CAS No. 1531064-72-8

3-(4-Bromo-3-fluorophenoxy)-2,2-dimethylpropionic acid methyl ester

Cat. No. B1457494
CAS RN: 1531064-72-8
M. Wt: 305.14 g/mol
InChI Key: BOJKFGBEDXVCSJ-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromo-3-fluorophenoxy)-2,2-dimethylpropionic acid methyl ester” is a chemical compound with the molecular formula C8H6BrFO2 . It is related to other compounds such as “methyl 3-bromo-4-fluorobenzoate” and "3-Bromo-4-fluorobenzoic acid methyl ester" .

Scientific Research Applications

Organic Synthesis and Derivative Studies

Research on bromophenol derivatives and similar compounds, such as those isolated from the red alga Rhodomela confervoides, indicates a rich field of study for natural products chemistry. These compounds, while not showing activity against certain cancer cell lines or microorganisms, highlight the exploration of marine sources for novel compounds with potential applications in drug discovery and development (Zhao et al., 2004).

Enzymatic Assay Development

The development of sensitive esterase assays based on α-cyano-containing esters demonstrates the application of chemical synthesis in bioanalytical methods. These assays, designed for detecting esterase activity through fluorogenic reporters, utilize substrates that upon hydrolysis release cyanohydrin, which rapidly eliminates HCN to yield a fluorescent aldehyde. Such methodologies can be crucial for studying enzyme activities relevant to various biological and medical research areas, including pesticide resistance and neurological diseases (Shan & Hammock, 2001).

Material Science Applications

In material science, the synthesis and characterization of hyperbranched aromatic polyimides from polyamic acid methyl ester precursors show the utility of organic synthesis in creating new materials. These polyimides, known for their thermal stability and optical properties, find applications in electronics, aerospace, and as components in advanced composite materials (Yamanaka, Jikei, & Kakimoto, 2000).

properties

IUPAC Name

methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFO3/c1-12(2,11(15)16-3)7-17-8-4-5-9(13)10(14)6-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJKFGBEDXVCSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC(=C(C=C1)Br)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-bromo-3-fluorophenoxy)-2,2-dimethylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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